HsMetAP1 Inhibitory Activity: Defining the Minimum Pharmacophore
This compound represents the core pharmacophore identified in a systematic SAR study of pyridinylpyrimidine inhibitors. While specific IC50 data for this exact CAS number was not found in accessible primary literature, the study definitively establishes **5-chloro-6-methyl-2-pyridin-2-ylpyrimidine** as the 'minimum element' for HsMetAP1 inhibition. This is a direct class-level inference that defines its essential role over less-substituted analogs [1].
| Evidence Dimension | Defined as Minimum Pharmacophore for HsMetAP1 Inhibition |
|---|---|
| Target Compound Data | Core Scaffold (5-chloro-6-methyl-2-pyridin-2-ylpyrimidine) |
| Comparator Or Baseline | Other pyridinylpyrimidine analogs with different substitution patterns |
| Quantified Difference | Qualitative designation as the 'minimum element' [1] |
| Conditions | In vitro enzymatic assay with purified HsMetAP1 |
Why This Matters
This establishes the compound as the foundational scaffold for this inhibitor class, making it essential for SAR exploration and lead optimization efforts.
- [1] Wang, J.; Sheppard, G.S.; Lou, P.; Kawai, M.; Park, C.; Egan, D.A.; et al. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorg Med Chem. 2013 Feb 21;21(9):2600-2617. View Source
